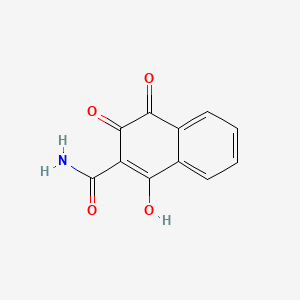

2-Carbamoyl-3-hydroxy-1,4-naphthoquinone

Descripción general

Descripción

2-Carbamoyl-3-hydroxy-1,4-naphthoquinone is a natural quinonoid compound found in several plants . It is a yellow powder with a molecular formula of C11H7NO4 and a molecular weight of 217.178 .

Synthesis Analysis

A series of 3-substituted-2-hydroxy-1,4-naphthoquinone derivatives with a variety of side chains were successfully synthesized by Mannich reaction of 2-hydroxy-1,4-naphthoquinone (lawsone) with selected amines and aldehydes .Molecular Structure Analysis

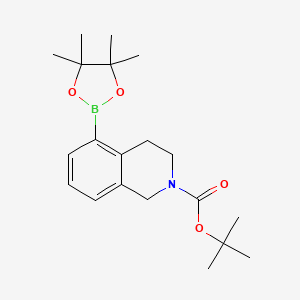

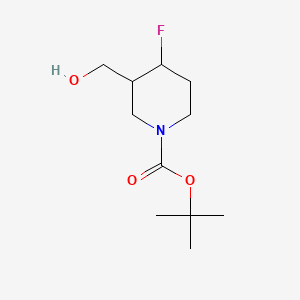

The molecular structure of 2-Carbamoyl-3-hydroxy-1,4-naphthoquinone consists of a 1,4-naphthoquinone core with a carbamoyl group at the 2-position and a hydroxy group at the 3-position .Chemical Reactions Analysis

Naphthoquinones are known for their high reactivity. They are easily susceptible to reduction, oxidation, and addition of O-, N-, and S-nucleophiles .Physical And Chemical Properties Analysis

2-Carbamoyl-3-hydroxy-1,4-naphthoquinone has a density of 1.6±0.1 g/cm3 . The boiling point is 454.2±45.0 °C at 760 mmHg .Aplicaciones Científicas De Investigación

Antimicrobial and Antitumoral Properties

“2-Carbamoyl-3-hydroxy-1,4-naphthoquinone” is a derivative of naphthoquinones, which are secondary metabolites found in plants and are used in traditional medicine to treat diverse human diseases . They have been reported to have antimicrobial and antitumoral properties . The chemical modification of naphthoquinones improves their pharmacological properties by introducing amines, amino acids, furan, pyran, pyrazole, triazole, indole, among other chemical groups .

Production of Reactive Oxygen Species (ROS)

2-Hydroxy-1,4-naphthoquinone has been found to stimulate the production of reactive oxygen species (ROS) . ROS are chemically reactive molecules containing oxygen, which play an important role in cell signaling and homeostasis.

Synthesis of Biologically Active Molecules and Materials

Due to its unique chemical composition, 2-Hydroxy-1,4-naphthoquinone has been utilized for over a century as a starting material for the synthesis of numerous biologically active molecules and materials .

Use in Organic Synthesis Processes

The various characteristics of 2-Hydroxy-1,4-naphthoquinone have been widely used in organic synthesis processes . It plays a vital role in the construction of various molecular frameworks .

Preparation of Decorative Hair and Skin Dyes

2-Hydroxy-1,4-naphthoquinone is used for preparing decorative hair and skin dyes . It imparts a red-orange color .

Antioxidant Effects

2-Hydroxy-1,4-naphthoquinone also demonstrates antioxidant effects . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Suppression of Hydrogen Peroxide and Superoxide Radical Anion Formation

It has been found to suppress the formation of hydrogen peroxide and superoxide radical anion by aldehyde oxidase-catalyzed reactions . This property could be beneficial in the treatment of diseases where oxidative stress plays a role.

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-hydroxy-3,4-dioxonaphthalene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NO4/c12-11(16)7-8(13)5-3-1-2-4-6(5)9(14)10(7)15/h1-4,13H,(H2,12,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMZRQVHNKDYYLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C(=O)C2=O)C(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Carbamoyl-3-hydroxy-1,4-naphthoquinone | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 4-chloro-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine-1-carboxylate](/img/structure/B592302.png)

![tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B592318.png)